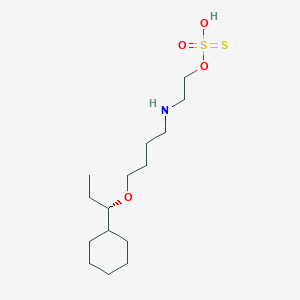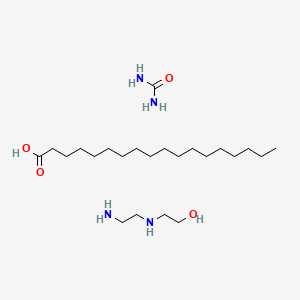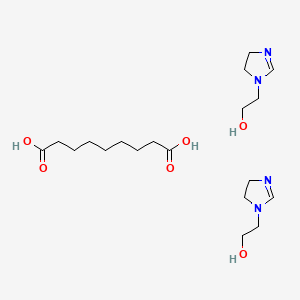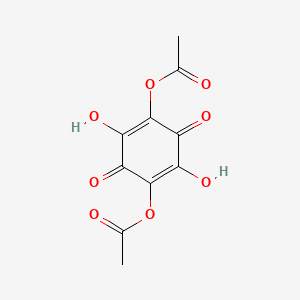![molecular formula C9H16O B12804576 2-Methylbicyclo[3.2.1]octan-2-ol CAS No. 5019-84-1](/img/structure/B12804576.png)
2-Methylbicyclo[3.2.1]octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbicyclo[3.2.1]octan-2-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two interconnected ring structures with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.1]octan-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-methylcyclohexanone with formaldehyde. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methylbicyclo[3.2.1]octan-2-one.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylbicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylbicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure also contributes to its unique binding properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbicyclo[3.2.1]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[3.2.1]octan-2-ol: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methylbicyclo[3.2.1]octan-2-ol is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups and the bicyclic structure makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
5019-84-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-methylbicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(10)5-4-7-2-3-8(9)6-7/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
USDCIRHNXFZJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2CCC1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


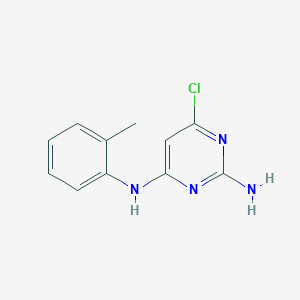
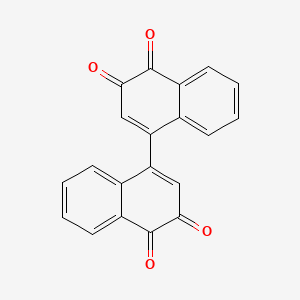
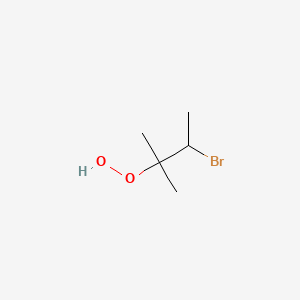
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
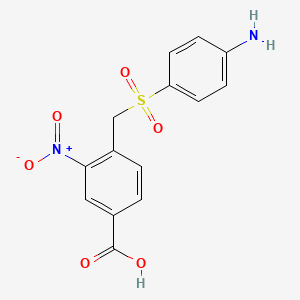
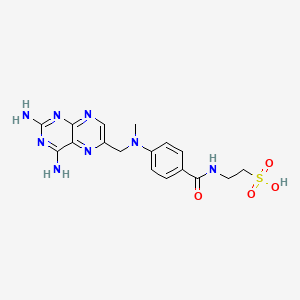
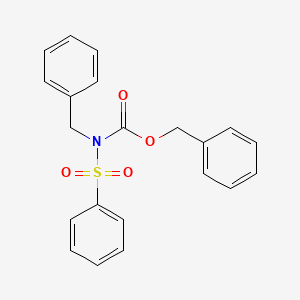
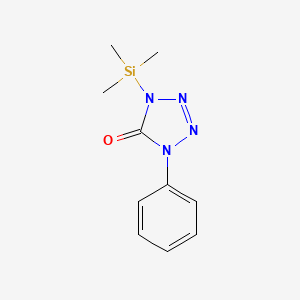
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
